molecular formula C8H6Cl2O2 B1295861 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone CAS No. 24483-75-8

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Cat. No. B1295861
CAS RN: 24483-75-8
M. Wt: 205.03 g/mol
InChI Key: XHEIVUNKCGWDBD-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, referred to as Compound 1 in the literature, is an ortho-hydroxy aromatic ketone. Its crystal structure has been determined through single crystal X-ray diffraction (XRD) at a temperature of 298 K. The compound crystallizes in a triclinic crystal system and is characterized by a space group P-1. The crystallographic parameters include cell dimensions a = 7.494(4) Å, b = 12.906(5) Å, and c = 16.105(8) Å, with angles α = 90.21°, β = 90.16°, and γ = 90.39°, and a cell volume of V = 1557.7(12) ų. The crystal structure is refined to an R value of 0.1101, indicating a unique structure stabilized by intramolecular hydrogen bonding and further supported by π-π stacking interactions .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of Compound 1, it is characterized by various physicochemical techniques such as melting point determination, elemental analysis (carbon, hydrogen, chlorine, and oxygen), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectroscopy. These techniques are essential for confirming the purity and structure of synthesized compounds .

Molecular Structure Analysis

The geometry of Compound 1 has been optimized in the singlet ground state using density functional theory (DFT) computations with the B3LYP functional and a 6-31G (d-p) basis set. The optimized structure's Mulliken charge distribution suggests that both carbon and oxygen atoms utilize sp² hybridization. Theoretical studies using DFT have been conducted to analyze the molecular structure, selected bond parameters, and spectral data (IR and UV-Vis) of Compound 1. Additionally, time-dependent DFT (TD-DFT) calculations have been performed to gain deeper insight into the electronic spectral transitions .

Chemical Reactions Analysis

The provided abstracts do not detail specific chemical reactions involving Compound 1. However, the analysis of the molecular structure and charge distribution can provide valuable information about the compound's reactivity and potential chemical transformations. The presence of hydrogen bonding and π-π stacking interactions suggests that Compound 1 could participate in reactions where these interactions are significant .

Physical and Chemical Properties Analysis

Compound 1 exhibits a triclinic crystal system with a specific space group and cell dimensions, which are indicative of its solid-state properties. The intramolecular hydrogen bonding and π-π stacking interactions contribute to the stability of the crystal structure. The charge density analysis using high-resolution X-ray and neutron diffraction data, along with multipole refinement, reveals the extent of π-delocalization throughout the molecule, which is crucial for understanding the physical and chemical properties of the compound .

properties

IUPAC Name

2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEIVUNKCGWDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285069
Record name 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

CAS RN

24483-75-8
Record name 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A mixture of 4-chlorophenol (5 g; 39.0 mmol) and chloroacetyl chloride (3.41 mL; 42.8 mmol) was heated to 80° C. for 2.5 hours. Mixture cooled to 30° C. and aluminum chloride (5.2 g; 39.0 mmol) was added over 30 minutes. Mixture heated to 130° C. for 15 hours. Mixture cooled under N2 flow and reaction was quenched with 0.5 g of ice chuncks over 5 minutes. Mixture was treated with 12 mLs of 20% HCl and heated to 60° C. for 15 minutes (fumes generated). Mixture cooled back room temperature and after 30 minutes 2 phases observed. Aqueous phase was extracted, and oil organic layer was triturated with petroleum ether. Petroleum ether was decanted off. Mixture was then heated to 60° C. in 100 mL of benzene and charcoal. Mixture filtered and filtrate was concentrated to a third volume. Another 40 mLs of petroleum ether added and allowed to stand overnight. Mixture was decanted and mother liquor was evaporated to afford 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone. (5 g; 63% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

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